Decahydroquinoline-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h7-9,11H,1-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYFBPJZSHASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Decahydroquinoline-2-carboxylic acid hydrochloride has been investigated for its potential biological activities, particularly in drug development.
Anticonvulsant Properties
Research indicates that certain decahydroquinoline derivatives exhibit anticonvulsant properties. For instance, studies have shown that modifications to the decahydroquinoline structure can enhance efficacy against seizures, making it a candidate for developing new anticonvulsant medications.
Anticancer Activity
The compound has also been explored for its anticancer potential. A study highlighted the synthesis of decahydroquinoline alkaloids that showed significant activity against cancer cell lines, suggesting that derivatives of decahydroquinoline could be developed as anticancer agents .
Pain and Inflammation Modulation
Preliminary investigations suggest that this compound may interact with biological pathways involved in pain and inflammation responses. This interaction opens avenues for its use in analgesics or anti-inflammatory drugs.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions utilizing various catalysts to optimize yield and purity. For example, asymmetric organocatalytic reactions have been employed to synthesize complex alkaloids efficiently .
Material Science Applications
The unique structure of decahydroquinoline allows for its incorporation into new materials. Research has explored its use in organic light-emitting diodes (OLEDs), where the compound's properties contribute to improved performance.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Total Synthesis of Alkaloids : A comprehensive study on the total synthesis of decahydroquinoline alkaloids demonstrated successful methodologies yielding high-purity compounds with notable biological activities .
- Pharmacological Profiles : Interaction studies have focused on understanding how this compound interacts with various biological targets, which is crucial for optimizing formulations for clinical applications .
Mechanism of Action
The mechanism by which decahydroquinoline-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Hydrochloride Salts
Structural and Physicochemical Properties
Hydrochloride salts are commonly employed to improve solubility and bioavailability. Below is a comparative analysis of DHQ-2-CA hydrochloride with other hydrochlorides:



Key Observations :
- Its lower molecular weight compared to Yohimbine or Raloxifene hydrochlorides may facilitate better membrane permeability.
Pharmacological and Functional Differences
Decahydroquinoline-2-carboxylic Acid Hydrochloride
- No direct therapeutic applications are reported, but its carboxylic acid group and amine functionality suggest possible roles in protease inhibition or metal chelation.
Yohimbine Hydrochloride
Berberine Hydrochloride
Raloxifene Hydrochloride
Comparative Insights :
While DHQ-2-CA hydrochloride lacks documented pharmacological data, its structural analogs highlight the importance of bicyclic amines in drug design. For example, yohimbine’s adrenergic activity and berberine’s antimicrobial effects demonstrate how nitrogen-containing heterocycles can target diverse pathways.
Hazard Profiles
Biological Activity
Decahydroquinoline-2-carboxylic acid hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a bicyclic structure characterized by a decahydroquinoline framework. This structural configuration is known for its potential interactions with various biological targets, including receptors and enzymes, which contribute to its pharmacological effects.
Antimicrobial Activity
Research indicates that decahydroquinoline derivatives exhibit notable antimicrobial properties . A study highlighted the antibacterial activity of related quinoline compounds against various pathogens, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.25 mg/ml .
| Compound | MIC (mg/ml) | Target Organism |
|---|---|---|
| Decahydroquinoline-2-carboxylic acid | 0.25 | Staphylococcus aureus |
Antitumor Activity
Decahydroquinoline derivatives have shown antitumor activity in several studies. For instance, certain alkaloids derived from decahydroquinolines were found to inhibit cancer cell proliferation in vitro, suggesting their potential as chemotherapeutic agents . The mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Neuropharmacological Effects
The neuropharmacological potential of this compound has been explored through its interaction with nicotinic acetylcholine receptors. Notably, synthetic analogs have demonstrated the ability to block ganglionic nicotinic ACh receptors in neuronal cell lines . This activity may have implications for developing treatments for neurodegenerative diseases and conditions involving cholinergic dysfunction.
Case Studies
- In Vivo Studies on Antitumor Efficacy : A study investigated the antitumor effects of decahydroquinoline derivatives in murine models. Results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent .
- Neuroprotective Effects : Another case study focused on the neuroprotective properties of decahydroquinoline derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with nicotinic acetylcholine receptors influences neurotransmitter release and neuronal excitability.
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, reducing oxidative stress in cells.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Preparation Methods
Cyclization and Hydrogenation Routes
- Starting Materials: Typically, quinoline or tetrahydroquinoline derivatives are used as starting points.
- Hydrogenation: Full saturation of the quinoline ring to decahydroquinoline is achieved by catalytic hydrogenation under controlled conditions (e.g., Pd/C or Pt catalysts, hydrogen pressure, temperature control).
- Carboxylation: Introduction of the carboxylic acid group at the 2-position can be achieved by saponification of ester intermediates or direct carboxylation reactions.
Ester Saponification to Acid
- Esters of decahydroquinoline derivatives (e.g., methyl or ethyl esters) are saponified using alkaline bases such as sodium hydroxide or potassium hydroxide in solvents like tetrahydrofuran (THF), methanol, or ethanol.
- Reaction conditions typically involve reflux or room temperature stirring until complete conversion to the acid is confirmed.
- Acidification with hydrochloric acid yields the free acid, which can be isolated or converted directly to the hydrochloride salt.
Amidification and Functional Group Transformations
- Amidification of the acid intermediate with amines or protected amines can be performed to modify the molecule or introduce functional groups.
- Protective groups on amines (e.g., carbamate or sulfonamide protecting groups) can be introduced and later removed under acidic or basic conditions.
- Dealkylation reactions (e.g., using boron tribromide or aluminum chloride) allow access to hydroxylated derivatives, which may be relevant for functionalization at various ring positions.
Formation of Hydrochloride Salt
- The free acid is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid under controlled temperature (commonly 35–65 °C).
- The salt formation enhances compound stability, crystallinity, and facilitates purification by recrystallization.
Detailed Reaction Conditions and Examples
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ester Saponification | NaOH or KOH in THF, MeOH, or EtOH; reflux or room temp | Complete conversion to acid; acidify with HCl to isolate acid |
| Amidification | Amines or protected amines in DMF or alcoholic solvents | Basic medium preferred; may use amine hydrochloride salts |
| Dealkylation | AlCl3 or BBr3 | Access hydroxylated derivatives; careful control to avoid overreaction |
| Hydrochloride Formation | Concentrated HCl (36-38% w/w) at 35–65 °C | Controlled pH 3–4 for optimal crystallization; cooling to 0–5 °C for solid isolation |
| Recrystallization | Solvents such as acetone, ethanol/water mixtures | Improves purity and yield; slurry formation followed by cooling and filtration |
Research Findings and Optimization
- Saponification Efficiency: Alkaline saponification is preferred for mild conditions and high yield; acid hydrolysis is an alternative but less common due to harsher conditions.
- Amidification Reaction: Use of dimethylformamide (DMF) as solvent and basic conditions enhances coupling efficiency.
- Salt Formation: Precise pH control during hydrochloride salt formation is critical to maximize yield and purity, as demonstrated in related tetrahydroisoquinoline systems with yields >95% and purities >99%.
- Protective Group Strategies: Selective protection and deprotection steps enable regioselective functionalization of the decahydroquinoline ring, facilitating synthesis of tailored derivatives.
- Purification: Recrystallization from acetone or ethanol/water mixtures is effective for obtaining high-purity hydrochloride salts.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Hydrogenation Catalyst | Pd/C, Pt | Full saturation to decahydroquinoline ring |
| Saponification Base | NaOH, KOH | Efficient ester to acid conversion |
| Solvent for Saponification | THF, MeOH, EtOH | Solvent choice affects reaction rate |
| Amidification Solvent | DMF, EtOH, i-PrOH | Basic medium preferred |
| Dealkylation Agent | BBr3, AlCl3 | Hydroxyl group introduction |
| Hydrochloride Formation | 36–38% HCl, 35–65 °C | Optimal pH 3–4, cooling to 0–5 °C |
| Recrystallization Solvent | Acetone, Ethanol/Water (3:1) | Enhances purity and crystallinity |
Q & A
Q. What are the most reliable synthetic routes for Decahydroquinoline-2-carboxylic acid hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted amines with carboxylic acid derivatives under acidic conditions. For example, coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) can facilitate amide bond formation, as demonstrated in analogous quinoline syntheses . Optimization strategies include:
- Temperature control : Reactions performed at 0°C to room temperature to minimize side products.
- Solvent selection : Dichloromethane or DMF for solubility and reactivity balance.
- Stoichiometric ratios : Excess carboxylic acid (1.2 equivalents) improves yield.
- Table 1 : Yield comparison for different conditions:
| Method | Solvent | Coupling Agent | Yield (%) | Reference |
|---|---|---|---|---|
| EDC·HCl, 0°C → RT | Dichloromethane | EDC·HCl | 78 | |
| HATU, DMF | DMF | HATU | 85 |
Q. How can researchers purify this compound to achieve >95% purity?
- Methodological Answer : Purification methods include:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) for high recovery .
- Column chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 9:1 → 7:3) .
- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for analytical purity validation .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm bicyclic structure and hydrochloride salt formation (e.g., δ 3.2–4.1 ppm for decahydroquinoline protons) .
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under 40% acetonitrile .
- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ ion (e.g., m/z 228.1 for free base) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and how can enantiomers be resolved?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers .
- Biological assays : Compare IC₅₀ values of enantiomers in receptor-binding studies (e.g., GABAₐ receptor modulation) .
- Computational modeling : Molecular docking with AutoDock Vina to predict binding affinity differences .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h) followed by HPLC quantification .
- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, with hydrochloride salt enhancing thermal stability vs. free base .
- Light sensitivity : Store in amber vials under argon; UV-Vis spectroscopy detects photodegradation products .
Q. How can in silico models predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or pkCSM to estimate logP (-1.2), BBB permeability (low), and CYP450 interactions .
- MD simulations : GROMACS for 100-ns trajectories to assess membrane permeability .
- Table 2 : Predicted vs. experimental solubility (mg/mL):
| Model | Predicted Solubility | Experimental (pH 7.4) |
|---|---|---|
| SwissADME | 12.4 | 10.8 ± 1.2 |
| QSPR | 11.9 | 10.8 ± 1.2 |
Contradictions and Data Gaps
- Synthetic Yield Variability : reports 78% yield with EDC·HCl, while suggests 85% with HATU. This discrepancy may arise from solvent polarity or side-chain interactions .
- Stability in Biological Media : Limited data on serum stability; researchers should conduct fresh experiments using PBS-supplemented fetal bovine serum .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



